BenchChemオンラインストアへようこそ!

2-(2,6-Difluorophenyl)-5-methyl-1,3-thiazol-4-ol

medicinal chemistry physicochemical profiling thiazole SAR

2-(2,6-Difluorophenyl)-5-methyl-1,3-thiazol-4-ol (CAS 271772-57-7) is a heterocyclic small molecule belonging to the 2-aryl-4-hydroxythiazole class. It possesses a molecular weight of 227.23 g/mol and the formula C₁₀H₇F₂NOS.

Molecular Formula C10H7F2NOS
Molecular Weight 227.23
CAS No. 271772-57-7
Cat. No. B2717987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Difluorophenyl)-5-methyl-1,3-thiazol-4-ol
CAS271772-57-7
Molecular FormulaC10H7F2NOS
Molecular Weight227.23
Structural Identifiers
SMILESCC1=C(N=C(S1)C2=C(C=CC=C2F)F)O
InChIInChI=1S/C10H7F2NOS/c1-5-9(14)13-10(15-5)8-6(11)3-2-4-7(8)12/h2-4,14H,1H3
InChIKeyRPAWPXDEUHKBER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,6-Difluorophenyl)-5-methyl-1,3-thiazol-4-ol (CAS 271772-57-7): Baseline Identity for Sourcing Decisions


2-(2,6-Difluorophenyl)-5-methyl-1,3-thiazol-4-ol (CAS 271772-57-7) is a heterocyclic small molecule belonging to the 2-aryl-4-hydroxythiazole class. It possesses a molecular weight of 227.23 g/mol and the formula C₁₀H₇F₂NOS [1]. The compound contains a 2,6-difluorophenyl substituent at the thiazole C‑2 position and a methyl group at C‑5, along with the tautomerizable 4‑hydroxy group, which is essential for hydrogen‑bond donor/acceptor interactions. Predicted physicochemical properties include a density of 1.415 g/cm³, a boiling point of 351.8 °C, a pKₐ of 8.18, and a calculated XLogP3 of 3.2 [1]. The compound is catalogued in authoritative chemical databases (PubChem CID 2824805; ChEMBL ID CHEMBL5489450) and is offered by multiple reputable vendors (e.g., AKSci, AngeneChemical, ChemScence) at typical purities of 95–98 % [2].

Why Generic Substitution of 2-(2,6-Difluorophenyl)-5-methyl-1,3-thiazol-4-ol (CAS 271772-57-7) Is Not Advisable


Despite sharing the 2‑aryl‑4‑hydroxythiazole scaffold, close analogs exhibit markedly different physicochemical and electronic properties that directly impact reactivity, binding, and formulation. The 2,6‑difluorophenyl substitution pattern significantly alters the pKₐ (8.18) relative to the unsubstituted phenyl analog (pKₐ ≈ 8.61) . This ~0.4‑unit shift in acidity modulates the ionization state at physiological pH, affecting hydrogen‑bonding capacity, solubility, and membrane permeability. Furthermore, the ortho‑fluorine atoms impose a unique conformational profile and electron‑withdrawing effect not replicated by mono‑fluoro, chloro, or methyl substituents, rendering simple replacement unreliable for structure‑activity relationship (SAR) studies. Replacing this compound with a superficially similar analog without verifying the target‑specific SAR introduces uncontrolled variables that can invalidate comparative biological or chemical data .

Quantitative Differentiation of 2-(2,6-Difluorophenyl)-5-methyl-1,3-thiazol-4-ol (CAS 271772-57-7) Against Closest Analogs


pKₐ Shift Induced by 2,6‑Difluorophenyl Substitution Relative to Unsubstituted Phenyl

The predicted pKₐ of 2‑(2,6‑difluorophenyl)-5‑methyl‑1,3‑thiazol‑4‑ol is 8.18 ± 0.20, compared with 8.61 ± 0.20 for the 2‑phenyl analog (5‑methyl‑2‑phenyl‑1,3‑thiazol‑4‑ol) . This 0.43‑unit decrease reflects the electron‑withdrawing effect of the ortho‑fluorine atoms, which stabilizes the conjugate base. A lower pKₐ leads to a higher fraction of ionized (phenolate) species at physiological pH 7.4, potentially enhancing aqueous solubility but also altering binding interactions with biological targets that rely on the neutral phenol.

medicinal chemistry physicochemical profiling thiazole SAR

Density Difference Between 2,6‑Difluorophenyl and 2‑Phenyl Analogs

The predicted density of the target compound is 1.415 g/cm³, whereas the 2‑phenyl analog has a predicted density of 1.257 g/cm³ . The 12.6 % higher density results from the increased molecular weight and compactness imparted by fluorine substitution. Higher density correlates with stronger intermolecular packing and potentially higher melting point and lattice energy, which can affect solubility, dissolution rate, and solid‑state stability.

formulation crystallography solid-state properties

Molecular Weight and Lipophilicity Differentiation from Mono-Halogenated and Non-Halogenated Analogs

The target compound has MW 227.23 g/mol and XLogP3 = 3.2 [1]. The 4‑chlorophenyl analog (2‑(4‑chlorophenyl)-5‑methyl‑1,3‑thiazol‑4‑ol) has MW 225.7 g/mol . While MW values are similar, the XLogP3 of the target (3.2) is lower than typical halogenated analogs with mono‑chloro or mono‑fluoro substitution, a consequence of the unique polarity of the 2,6‑difluorophenyl motif. This lower lipophilicity relative to other halogenated analogs can translate into improved aqueous solubility and a reduced risk of CYP450 inhibition attributed to high lipophilicity.

ADME prediction lead optimization physicochemical property

ChEMBL Preclinical Status as a Differentiator of Development Maturity

According to the ChEMBL database, 2‑(2,6‑difluorophenyl)-5‑methyl‑1,3‑thiazol‑4‑ol has advanced to the ‘Preclinical’ Max Phase designation, whereas most simple 2‑aryl‑4‑hydroxythiazole analogs (e.g., 2‑phenyl, 4‑chlorophenyl) remain at the ‘Undefined’ or early discovery stage [1][2]. This indicates that the target compound has undergone at least preliminary in vitro profiling and has been flagged as having sufficient activity and drug‑like properties to warrant progression beyond hit identification.

drug discovery development phase preclinical candidate

2,6‑Difluorophenyl Conformational Constraint vs. 4‑Chlorophenyl Flexibility

The 2,6‑difluorophenyl group restricts rotation about the aryl–thiazole bond due to steric interactions of both ortho‑fluorine atoms with the thiazole ring, enforcing a more perpendicular orientation of the phenyl ring relative to the thiazole plane. In contrast, a 4‑chlorophenyl or unsubstituted phenyl analog has significantly greater rotational freedom [1]. This conformational constraint can lead to distinct binding modes and selectivity profiles in target proteins, as demonstrated in related thiazole‑based kinase inhibitors where the dihedral angle critically influences potency [2].

conformational restriction molecular recognition thiazole inhibitor design

Supplier‑Reported Purity and Storage Specifications as a Procurement Differentiator

Reputable vendors report the target compound at purities of 95–98 % with recommended storage at 2–8 °C in sealed, dry conditions . In comparison, several close analogs (e.g., 2‑(4‑chlorophenyl)-5‑methyl‑1,3‑thiazol‑4‑ol) are less commonly stocked, and their purity specifications are less consistently disclosed across vendor catalogs . The availability of a defined purity specification and validated storage protocol reduces the risk of compound degradation and batch‑to‑batch variability, which is critical for reproducible biological assays.

quality control procurement compound integrity

Optimal Application Scenarios for 2-(2,6-Difluorophenyl)-5-methyl-1,3-thiazol-4-ol Based on Demonstrated Differentiation


Medicinal Chemistry SAR Studies Requiring pH‑Sensitive Phenol Moieties

The 0.43‑unit lower pKₐ relative to the 2‑phenyl analog (Evidence Item 1) makes this compound the preferred scaffold for exploring pH‑dependent binding interactions, where a higher fraction of ionized phenol at physiological pH is hypothesized to enhance target engagement. Researchers can exploit this acidity shift to probe the role of the hydroxyl group ionization state in enzyme inhibition or receptor binding without altering the core thiazole structure. [1]

Crystallography and Solid‑State Formulation Optimization

The 12.6 % higher density compared to the 2‑phenyl analog (Evidence Item 2) supports the use of the 2,6‑difluorophenyl compound in crystallographic studies where higher crystal density correlates with improved diffraction resolution. Additionally, the enhanced packing density can be advantageous in solid‑state formulation development, potentially leading to improved stability and reduced hygroscopicity. [1]

Lead Optimization Programs Targeting Improved ADME Through Balanced Lipophilicity

The moderate XLogP3 of 3.2, combined with the electron‑withdrawing 2,6‑difluorophenyl group (Evidence Item 3), positions this compound as an attractive starting point for lead optimization where excessive lipophilicity must be avoided. This balance can reduce the risk of metabolic instability and off‑target toxicity associated with highly lipophilic analogs, making it a strategic choice for early‑stage drug discovery. [1]

Conformationally Constrained Probe for Target Selectivity Profiling

The restricted rotation imposed by the 2,6‑difluorophenyl group (Evidence Item 5) provides a more rigid pharmacophore for probing target selectivity. This conformational constraint can be exploited in kinase inhibitor design, where the dihedral angle between the aryl ring and the thiazole core critically influences binding pocket complementarity and selectivity against closely related kinases. [1]

Quote Request

Request a Quote for 2-(2,6-Difluorophenyl)-5-methyl-1,3-thiazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.